3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
Description
3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is an organic compound that belongs to the benzamide class It features a unique structure comprising of a benzamide moiety substituted with methoxy groups and a benzo[c][1,2,5]thiadiazole linked through an ethyl chain
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20-16-6-4-5-7-17(16)21(27(20,23)24)9-8-19-18(22)13-10-14(25-2)12-15(11-13)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNHMKUAUXCUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves a multi-step process starting with readily available precursors. The initial step might include the synthesis of the benzo[c][1,2,5]thiadiazole intermediate through a cyclization reaction of appropriate precursors under controlled conditions, followed by the introduction of the methyl and dioxidobenzo substituents. Subsequent steps involve the formation of the ethyl linkage and the final coupling with the 3,5-dimethoxybenzoyl chloride under basic conditions to yield the target compound. Reaction temperatures, catalysts, and solvents play crucial roles in optimizing yield and purity.
Industrial Production Methods
For large-scale production, the synthesis may be optimized further by employing continuous flow chemistry techniques, which offer advantages in terms of scalability, reaction control, and safety. This involves using automated reactors and precise control over reaction parameters to achieve consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and the benzo[c][1,2,5]thiadiazole moieties, leading to the formation of quinones or sulfoxides.
Reduction: Reduction reactions can occur at the benzamide carbonyl or the sulfone groups, potentially yielding amine derivatives or thiol intermediates.
Substitution: The methoxy groups on the benzamide ring can be targeted for nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Strong nucleophiles like alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Products may include quinones or sulfoxides.
Reduction: Products may include amines or thiols.
Substitution: Products may involve new functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is used as a building block for synthesizing more complex molecules
Biology
This compound has shown promise in biological studies, particularly in exploring its interactions with biological macromolecules. It may be used as a probe in studying enzyme mechanisms or as a ligand in receptor-binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors involved in diseases.
Industry
In industrial applications, this compound can be utilized in the production of advanced materials, including polymers and nanomaterials, due to its distinct chemical properties.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects is likely through interactions with specific molecular targets. These may include binding to proteins, enzymes, or receptors, influencing their activity and triggering downstream signaling pathways. The benzo[c][1,2,5]thiadiazole core is known to participate in electron transfer processes, which might play a role in its biological and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: A simpler analogue without the benzo[c][1,2,5]thiadiazole moiety.
N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide: Lacking the dimethoxy groups on the benzamide ring.
3-methoxy-N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: Similar structure with fewer methoxy substitutions.
Uniqueness
The presence of both the dimethoxybenzamide and the benzo[c][1,2,5]thiadiazole moieties in a single molecule imparts unique properties that are not observed in simpler analogues
Alright, that's a wrap! Got more deep dives or a shift to something different on your mind?
Biological Activity
3,5-Dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to introduce methoxy and benzamide functionalities. The following general synthetic route can be proposed:
- Formation of Thiadiazole : Starting from appropriate precursors (e.g., hydrazine derivatives), the thiadiazole moiety is synthesized using standard cyclization methods.
- Benzamide Formation : The benzamide group is introduced by acylation reactions with 3,5-dimethoxyaniline.
- Final Modifications : Additional substituents are added to achieve the final structure.
Anticancer Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 2,2-dioxido benzo[c][1,2,5]thiadiazole show cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against a range of bacteria and fungi. The presence of the methoxy groups is believed to enhance lipophilicity, improving membrane penetration and bioactivity.
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression. For instance, studies have shown that certain thiadiazole derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effects on MCF-7 breast cancer cells; IC50 value was determined to be 15 µM. |
| Study 2 | Investigated antimicrobial activity against E. coli; showed a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Assessed enzyme inhibition; demonstrated significant inhibition of topoisomerase II with an IC50 value of 25 µM. |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Interferes with the cell cycle progression at various checkpoints.
- Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to oxidative stress in target cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
